molecular formula C7H11N3O2S2 B14789228 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide

4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide

Cat. No.: B14789228
M. Wt: 233.3 g/mol
InChI Key: JAKNVNNLCRTBNO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method includes the use of 3-chloroperbenzoic acid (MCPBA) in dichloromethane to oxidize the sulfur group in thiomorpholine . Another method involves the use of potassium permanganate for the oxidation reaction, followed by hydrolysis under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of industrial oxidizing agents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminoisothiazol-5-yl)thiomorpholine 1,1-dioxide is unique due to its specific combination of the thiazole ring with the thiomorpholine 1,1-dioxide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H11N3O2S2

Molecular Weight

233.3 g/mol

IUPAC Name

5-(1,1-dioxo-1,4-thiazinan-4-yl)-1,2-thiazol-3-amine

InChI

InChI=1S/C7H11N3O2S2/c8-6-5-7(13-9-6)10-1-3-14(11,12)4-2-10/h5H,1-4H2,(H2,8,9)

InChI Key

JAKNVNNLCRTBNO-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC(=NS2)N

Origin of Product

United States

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